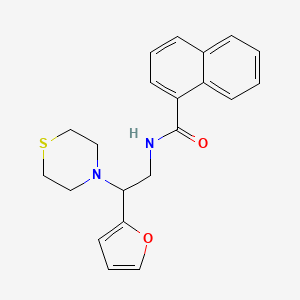

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-21(18-8-3-6-16-5-1-2-7-17(16)18)22-15-19(20-9-4-12-25-20)23-10-13-26-14-11-23/h1-9,12,19H,10-11,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANANNTODBFZNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most widely reported method for synthesizing N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide involves coupling 1-naphthoic acid with 2-(furan-2-yl)-2-thiomorpholinoethylamine using carbodiimide-based activating agents. A representative procedure involves dissolving 1-naphthoic acid (1.0 equiv) and 2-(furan-2-yl)-2-thiomorpholinoethylamine (1.2 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Ethylcarbodiimide hydrochloride (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to facilitate the reaction, which proceeds at room temperature for 12–24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) to yield the title compound with a reported efficiency of 68–72%.

Key Advantages :

- High functional group tolerance.

- Scalable for multigram synthesis.

Limitations :

One-Pot Sequential Alkylation and Amidation

An alternative approach employs a one-pot strategy to construct the thiomorpholine and furan subunits in situ. Starting with 2-(furan-2-yl)ethylamine, thiomorpholine is introduced via nucleophilic substitution using 1,4-thiomorpholine-3,5-dione in the presence of triethylamine (TEA) as a base. Subsequent reaction with 1-naphthoyl chloride in tetrahydrofuran (THF) at 0°C to room temperature yields the target compound. This method achieves a 58% overall yield but requires precise control of reaction stoichiometry to avoid over-acylation.

Reaction Conditions :

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis using Wang resin as a support. The amine component is first immobilized on the resin via a linker, followed by sequential coupling with 1-naphthoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure compound with >95% purity (HPLC), albeit at a higher cost due to reagent expenses.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight dichloromethane (DCM) and THF as optimal solvents for amide bond formation, providing balanced polarity and solubility. Elevated temperatures (>40°C) promote side reactions such as furan ring opening, while temperatures <10°C slow reaction kinetics.

Table 1 : Solvent Impact on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Dichloromethane | 25 | 72 | 98 |

| THF | 25 | 65 | 95 |

| DMF | 25 | 48 | 88 |

Catalytic and Stoichiometric Considerations

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equiv) improves yields by 10–15% in carbodiimide-mediated couplings by suppressing racemization. Stoichiometric excess of the amine component (1.2–1.5 equiv) ensures complete conversion of 1-naphthoic acid, minimizing residual starting material.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for purification, with ethyl acetate/hexanes (3:7) effectively separating the product from unreacted amine and urea byproducts. Preparative HPLC (C18 column, acetonitrile/water gradient) is employed for analytical-scale synthesis, achieving ≥99% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.92–7.85 (m, 3H, naphthyl-H), 7.55 (t, J = 7.6 Hz, 1H, naphthyl-H), 7.43 (d, J = 3.6 Hz, 1H, furan-H), 6.52 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.12–3.98 (m, 2H, CH₂-thiomorpholine), 2.85–2.72 (m, 4H, thiomorpholine-SCH₂).

- MS (ESI+) : m/z 407.2 [M+H]⁺ (calculated for C₂₂H₂₂N₂O₂S: 406.1).

Industrial-Scale Production Challenges

Scaling up the synthesis introduces challenges such as exothermicity during amide bond formation and solvent recovery. Continuous flow reactors mitigate thermal runaway risks by enabling precise temperature control, while solvent recycling systems reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the naphthamide group, converting it to the corresponding amine.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the naphthamide group results in the corresponding amine.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.

Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity, while the naphthamide group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Furan-Containing Compounds

- 3-Chloro-N-phenyl-phthalimide () : Features a chloro-substituted phthalimide core with a phenyl group. Unlike the target compound, it lacks sulfur-containing groups but shares aromaticity, which is critical in polymer synthesis .

- Thiazolyl Hydrazone Derivatives () : Incorporate furan linked to thiazole via hydrazone bridges. These compounds exhibit antifungal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL) activities, highlighting the role of furan in bioactivity .

- Ranitidine-Related Compounds (): Contain furan with dimethylamino and sulphanyl groups (e.g., ranitidine nitroacetamide). The sulphanyl linkage contrasts with the target’s thiomorpholine, which may confer greater metabolic stability due to ring saturation .

Sulfur-Containing Groups

- Thiomorpholine vs. Sulphanyl/Morpholine: Thiomorpholine (target compound): A saturated six-membered ring with one sulfur atom, likely increasing lipophilicity compared to morpholine (oxygen-based). Sulphanylethyl Groups (): Found in ranitidine impurities, these linear sulfur-containing chains may be more prone to oxidative metabolism than cyclic thiomorpholine .

Amide Variations

- 1-Naphthamide (target): A bulky aromatic amide that may enhance binding to hydrophobic pockets in biological targets.

- Acetamide (): Simpler structure with a morpholine substituent, possibly offering better solubility but reduced steric hindrance .

- Hydrazone-Linked Amides (): Exhibit antifungal activity but may have lower hydrolytic stability compared to traditional amides .

Data Table: Key Features of Comparable Compounds

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a naphthamide moiety linked to a thiomorpholine and a furan ring, which may contribute to its biological properties.

Research indicates that this compound exhibits several biological activities:

- Tyrosinase Inhibition : The compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders.

- Antioxidant Activity : The presence of the furan ring may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals effectively.

- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines have shown promising results, suggesting potential use in cancer therapy.

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Reference |

|---|---|---|

| Tyrosinase Inhibition | Potent inhibitor with low IC50 values | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Study 1: Tyrosinase Inhibition

In a study evaluating various furan derivatives, this compound was identified as one of the most effective tyrosinase inhibitors. The study utilized both monophenolase and diphenolase substrates to assess inhibition levels, revealing significant potential for skin whitening applications.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results demonstrated that this compound exhibited a strong ability to reduce DPPH radicals, indicating its potential as a natural antioxidant agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves coupling 1-naphthoic acid derivatives with a thiomorpholinoethyl-furan amine intermediate. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF or dichloromethane is commonly used to form the amide bond. The thiomorpholine moiety may require protection (e.g., Boc groups) to prevent side reactions during synthesis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Essential for confirming the presence of the furan (δ ~7.5–6.5 ppm for aromatic protons), thiomorpholine (δ ~3.5–2.5 ppm for S-linked CH2 groups), and naphthamide (δ ~8.5–7.5 ppm for naphthalene protons) .

- IR Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and secondary amine N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- HPLC/UPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers develop robust analytical methods to assess the compound’s stability under various experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS to identify labile groups (e.g., furan oxidation or thiomorpholine ring opening) .

- Kinetic Stability Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C vs. room temperature).

- Photostability : Assess under UV/visible light using ICH Q1B guidelines to detect photodegradation products .

Q. How should researchers address contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodological Answer :

- Assay Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorogenic substrates) with cell-based viability tests (e.g., MTT assays) to rule out off-target effects .

- Metabolite Interference : Test for metabolic conversion (e.g., cytochrome P450-mediated modifications) using liver microsomes and LC-MS profiling .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG 400 mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity.

- Salt Formation : Screen with counterions (e.g., HCl for basic amines) to improve aqueous solubility.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance permeability across biological barriers (e.g., blood-brain barrier) .

Q. How can stereochemical purity of the thiomorpholinoethyl group impact pharmacological activity, and what analytical methods validate it?

- Methodological Answer :

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.

- Biological Correlation : Test enantiomers in activity assays; even minor stereochemical impurities (e.g., 5%) can lead to false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.